
N-Phenyl-5,6,7,8-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-5,6,7,8-tetrahydronaphthalen-1-amine is an aromatic amine with the chemical formula C16H17N. This compound is notable for its structural features, which include a phenyl group attached to a tetrahydronaphthalen-1-amine backbone. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-Phenyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated amines.
科学研究应用
N-Phenyl-5,6,7,8-tetrahydronaphthalen-1-amine is used in various scientific research fields, including:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-Phenyl-5,6,7,8-tetrahydronaphthalen-1-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-Phenylnaphthalen-1-amine: Another aromatic amine with a similar structure but without the tetrahydro component.
5,6,7,8-Tetrahydro-1-naphthylamine: Lacks the phenyl group but shares the tetrahydronaphthalen-1-amine backbone.
Uniqueness
N-Phenyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to the combination of the phenyl group and the tetrahydronaphthalen-1-amine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications.
属性
CAS 编号 |
78440-75-2 |
|---|---|
分子式 |
C16H17N |
分子量 |
223.31 g/mol |
IUPAC 名称 |
N-phenyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C16H17N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-3,6,8-10,12,17H,4-5,7,11H2 |
InChI 键 |
HVISFWXBDNWXDQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
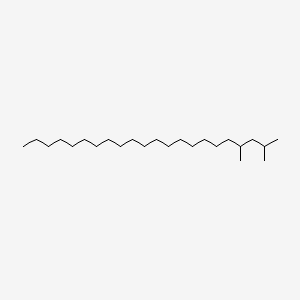
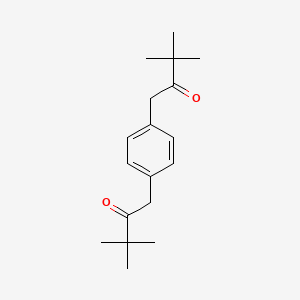

![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
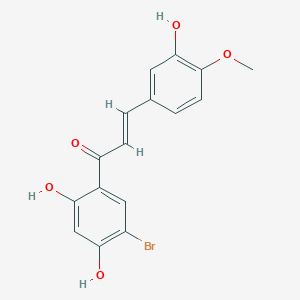
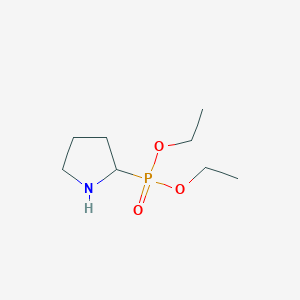

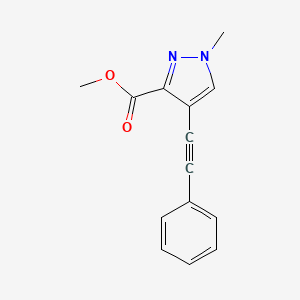
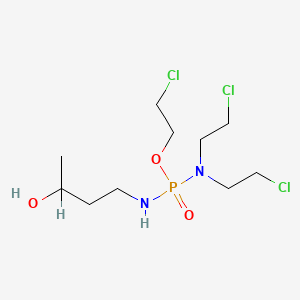
![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)

